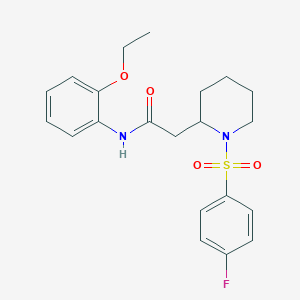

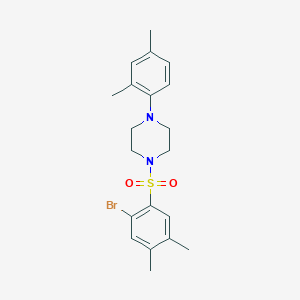

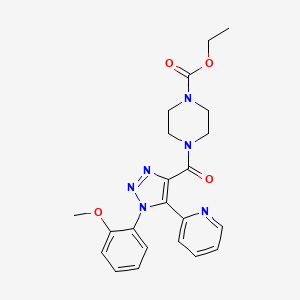

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as EPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EPPA is a piperidine derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neuropathic pain.

Scientific Research Applications

Chemical Synthesis and Application

The chemical compound N-(2-ethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has been utilized in various scientific studies, particularly in the field of chemistry and pharmaceuticals. A study by Spjut, Qian, and Elofsson (2010) discussed the use of a similar sulfonyl group in the protection of hydroxyl groups during chemical synthesis. They noted the stability of this group under specific conditions, highlighting its potential utility in complex chemical syntheses (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibitory Activities

In the realm of pharmacological research, compounds with a structure similar to this compound have been investigated for their enzyme inhibitory activities. A study by Virk et al. (2018) synthesized and evaluated a series of triazole analogues for their potential inhibition of enzymes like carbonic anhydrase and cholinesterase. Their research provides insights into the potential therapeutic applications of these compounds in treating various diseases (Virk et al., 2018).

Antibacterial Potentials

Compounds related to this compound have also been synthesized and assessed for their antibacterial activities. Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial potentials, showing their effectiveness against several bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

Electrocatalytic Applications

The application of these compounds in electrocatalysis has also been explored. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, including N-sulfonyl piperidines. Their findings contribute to the understanding of electrocatalytic processes in organic synthesis (Golub & Becker, 2015).

Anticancer Research

A notable area of research involving similar compounds is in anticancer studies. Wang et al. (2015) investigated the modification of N-substituted acetamide derivatives as potential anticancer agents. Their research focused on the synthesis and evaluation of these compounds against various cancer cell lines, providing valuable insights into their therapeutic potential (Wang et al., 2015).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPPVIWJEWPGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)